molecular formula C19H18N6O B2695644 2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile CAS No. 2380145-98-0

2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile

Cat. No.: B2695644
CAS No.: 2380145-98-0
M. Wt: 346.394
InChI Key: HDTOCOFTZCLTSB-UHFFFAOYSA-N
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Description

2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the pyrido[3,4-d]pyrimidine core. This core can be synthesized through a condensation reaction involving appropriate precursors such as pyridine and pyrimidine derivatives. The piperidine moiety is then introduced through a nucleophilic substitution reaction, followed by the attachment of the methoxy group via an etherification reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction. The final product is typically purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may yield hydrogenated derivatives. Substitution reactions may yield a variety of substituted derivatives, depending on the nature of the substituent .

Scientific Research Applications

2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential as a kinase inhibitor, which can regulate various cellular processes and has implications for cancer treatment.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases involving abnormal cell growth.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile involves its ability to inhibit specific kinases, which are enzymes that play a crucial role in regulating cell growth and division. By binding to the active site of these kinases, the compound can prevent their activity, thereby inhibiting the proliferation of cancer cells. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark of the disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile is unique due to its specific combination of functional groups and its potent kinase inhibitory activity. This makes it a promising candidate for further research and development in the field of medicinal chemistry .

Properties

IUPAC Name

2-[(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c20-9-14-3-6-22-18(8-14)26-12-15-2-1-7-25(11-15)19-16-4-5-21-10-17(16)23-13-24-19/h3-6,8,10,13,15H,1-2,7,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTOCOFTZCLTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2C=CN=C3)COC4=NC=CC(=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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